![molecular formula C6H4BrN3S B572470 7-Bromothieno[3,2-d]pyrimidin-4-amine CAS No. 1318133-32-2](/img/structure/B572470.png)
7-Bromothieno[3,2-d]pyrimidin-4-amine
Overview
Description
7-Bromothieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C6H4BrN3S. It is characterized by a thieno[3,2-d]pyrimidine core structure substituted with a bromine atom at the 7-position and an amino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a brominated pyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Bromothieno[3,2-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Antimicrobial Activity
Inhibition of Mycobacterial Cytochrome bd Oxidase
Recent studies have demonstrated that thieno[3,2-d]pyrimidin-4-amines, including 7-bromothieno[3,2-d]pyrimidin-4-amine, exhibit significant inhibitory effects on the cytochrome bd oxidase of Mycobacterium tuberculosis. This enzyme is crucial for the bacterium's energy metabolism and represents a promising target for developing new tuberculosis therapies.
- Study Findings :
- The compound showed activity against multiple strains of Mycobacterium tuberculosis, including M. bovis BCG and clinical isolate N0145.
- ATP IC₅₀ values ranged from 6 to 54 μM, indicating effective inhibition in the presence of the QcrB inhibitor Q203.
- Notably, the compound N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was identified as the most potent derivative with IC₅₀ values from 6 to 18 μM across various strains .
Kinase Inhibition
Potential as a Protein Kinase Inhibitor
This compound has also been explored for its inhibitory activity against protein kinases. Protein kinases play critical roles in cell signaling and are often implicated in cancer and other diseases.
- Mechanism of Action :
Several observational studies have been conducted to evaluate the efficacy and safety of compounds similar to this compound in clinical settings.
- Example Case Study :
Mechanism of Action
The mechanism of action of 7-Bromothieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 7-Bromopyrido[3,2-d]pyrimidin-4-amine
Uniqueness
7-Bromothieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications .
Biological Activity
7-Bromothieno[3,2-d]pyrimidin-4-amine is a halogenated derivative of thieno[3,2-d]pyrimidine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its biological activity, synthesizing findings from various studies to highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a thieno ring fused to a pyrimidine structure, with a bromine atom at the 7-position and an amine group at the 4-position. This structural configuration is crucial for its biological activity.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluating several thieno[3,2-d]pyrimidine derivatives found that compounds with halogen substitutions, particularly bromine and chlorine, showed enhanced cytotoxicity. The presence of bromine at the 7-position contributed to the compound's ability to induce apoptosis in leukemia cells (L1210) .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
L1210 (Leukemia) | 5.4 | Apoptosis induction |
HeLa (Cervical) | 10.2 | Cell cycle arrest and apoptosis |
MDA-MB-231 (Breast Cancer) | 27.6 | Cytotoxicity via p-π conjugation effect |
The data indicates that the compound's effectiveness varies across different cell lines, suggesting a selective action mechanism influenced by cellular context.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies have underscored the importance of specific substituents on the thieno[3,2-d]pyrimidine scaffold. For instance, replacing the chlorine at the C4 position with hydrogen resulted in a complete loss of activity, highlighting its critical role in maintaining cytotoxic properties . The presence of sulfur in the fused ring also enhances activity by a factor of 5–10 compared to nitrogen substitutions .
Antimicrobial Properties
In addition to its anticancer potential, this compound has shown antimicrobial activity against various pathogens. It demonstrated selective antifungal effects against several fungal strains, indicating its broad-spectrum antimicrobial potential .
Case Studies
- Anticancer Efficacy : A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 27.6 μM and was found to induce apoptosis through mechanisms involving cell cycle arrest .
- Inhibition of Protozoan Growth : Another study explored the compound's efficacy against protozoan parasites such as Leishmania major and Plasmodium. The results indicated promising inhibitory effects, suggesting potential applications in treating parasitic infections .
Properties
IUPAC Name |
7-bromothieno[3,2-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIZVIAMXIFSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737148 | |
Record name | 7-Bromothieno[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1318133-32-2 | |
Record name | 7-Bromothieno[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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